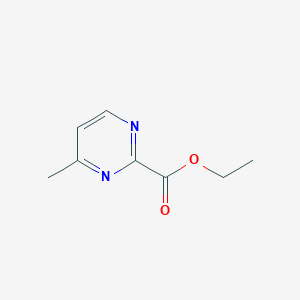

Ethyl 4-methylpyrimidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylpyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-9-5-4-6(2)10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRCVXXVOGKTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738180 | |

| Record name | Ethyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-62-3 | |

| Record name | Ethyl 4-methylpyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3)

[1][2][3]

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1][2][3] As a pyrimidine-2-carboxylate derivative, it serves as a strategic scaffold in the synthesis of bioactive small molecules, particularly in the fields of oncology and antimicrobial research.[2]

Unlike common pyrimidine intermediates functionalized at the 4- or 6-positions, this compound features a carboxylate moiety at the 2-position—a "privileged" position that allows for the construction of complex fused ring systems and target-specific ligands.[2] Recent studies have highlighted its potential as a precursor for agents inducing apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) and exhibiting broad-spectrum antimicrobial activity.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic methodologies, reactivity profiles, and application in drug discovery workflows.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1196156-62-3 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water |

| pKa (Calculated) | ~1.5 (Pyrimidine N), ~-0.3 (Ester O) |

| Storage Conditions | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |

Synthetic Methodologies

The synthesis of 2-substituted pyrimidine esters typically challenges standard condensation protocols due to the electronic deactivation of the 2-position.[2] The most robust industrial route involves the transformation of 4-methylpyrimidine-2-carbonitrile via a Pinner-like reaction or acid-catalyzed alcoholysis.[2]

Core Synthesis Workflow (Pinner Reaction Pathway)

This protocol utilizes the nitrile precursor, which is often more accessible than the carboxylic acid.[2]

Reagents: 4-methylpyrimidine-2-carbonitrile, Ethanol (anhydrous), HCl (gas or in dioxane), Water.[2]

-

Imidate Formation:

-

Dissolve 4-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 volumes).

-

Cool the solution to 0°C.

-

Bubble dry HCl gas through the solution for 30–60 minutes or add HCl in dioxane (4.0 M, 3.0 eq).

-

Mechanism:[4][5] Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by ethanol, forming the imidate hydrochloride intermediate.[2]

-

-

Hydrolysis to Ester:

-

Workup & Purification:

Synthetic Pathway Diagram[2]

Figure 1: Pinner synthesis route converting the nitrile precursor to the target ester.[2]

Reactivity & Functionalization Profile

For drug development professionals, the value of CAS 1196156-62-3 lies in its orthogonal reactivity .[2] The ester group at C2 and the methyl group at C4 offer distinct handles for diversification.[2]

C2-Ester Functionalization

The ester moiety is the primary reactive site, susceptible to standard nucleophilic acyl substitution.[2]

-

Hydrolysis: Treatment with LiOH/THF/H₂O yields the free acid (4-methylpyrimidine-2-carboxylic acid), a precursor for amide coupling.[2]

-

Amidation: Direct reaction with primary amines (often requiring high temperature or Lewis acid catalysis) or via the acid chloride yields pyrimidine-2-carboxamides.[2]

-

Reduction: Reduction with NaBH₄ or LiAlH₄ yields the hydroxymethyl derivative, altering the physicochemical profile (LogP).[2]

C4-Methyl Activation

The methyl group at the 4-position is activated due to the electron-withdrawing nature of the pyrimidine ring (similar to 2/4-picoline).[2]

-

Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (4-formyl), allowing for reductive amination or Wittig reactions.[2]

-

Condensation: In the presence of strong bases (e.g., NaOEt), the methyl group can participate in aldol-like condensations with aromatic aldehydes.[2]

Functionalization Workflow[2]

Figure 2: Divergent synthesis capabilities from the core scaffold.[2]

Biological Applications & Therapeutic Potential[2][5][10]

Oncology (Breast Cancer)

Research indicates that this compound exhibits cytotoxic activity against specific breast cancer cell lines.[2]

-

Targets: MCF-7 (ER-positive) and MDA-MB-231 (Triple-negative).[2]

-

Mechanism: Induction of apoptosis.[2][3] Flow cytometry studies have demonstrated a dose-dependent increase in early and late apoptotic cells upon treatment.[2][3]

-

Potency: Reported IC₅₀ values range from 1.75 to 12.91 μM , suggesting potency comparable to or exceeding standard reference agents in specific in vitro assays [1].[2][3]

Antimicrobial Activity

The pyrimidine-2-carboxylate pharmacophore is structurally related to inhibitors of the methylerythritol phosphate (MEP) pathway.[2][3] Derivatives of this scaffold have shown efficacy against:

Safety & Handling (MSDS Highlights)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Protocol:

References

-

BenchChem. this compound (CAS 1196156-62-3) Technical Data and Biological Activity. Retrieved from [2]

-

PubChem. Compound Summary: Ethyl pyrimidine-4-carboxylate derivatives and safety data.[2] National Library of Medicine.[2] Retrieved from (Note: Analogous structure reference for safety profile).[2]

-

ChemicalBook. Pyrimidine-2-carboxylic acid synthesis and properties. Retrieved from [2]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.[2] Current Chemistry Letters.[2] Retrieved from

Sources

- 1. Page loading... [guidechem.com]

- 2. Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate | C14H15FN2O3 | CID 650029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|1196156-62-3 [benchchem.com]

- 4. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. tandfonline.com [tandfonline.com]

Technical Monograph: Ethyl 4-methylpyrimidine-2-carboxylate

The following technical monograph provides an in-depth analysis of Ethyl 4-methylpyrimidine-2-carboxylate , a specialized heterocyclic building block. This guide is structured to facilitate its application in medicinal chemistry, specifically in the synthesis of kinase inhibitors and bioconjugates.

CAS Registry Number: 1196156-62-3 (Isomer Specific) | Molecular Formula: C₈H₁₀N₂O₂

Chemical Identity & Physicochemical Profile

This compound (E4MPC) is a heteroaromatic ester characterized by a high degree of electronic asymmetry. Unlike its more common isomer (ethyl 2-methylpyrimidine-4-carboxylate), E4MPC features an ester group at the highly electron-deficient 2-position, flanked by both ring nitrogens. This structural arrangement imparts unique electrophilic properties to the carbonyl carbon.

Key Physicochemical Data

| Property | Value / Description | Technical Note |

| Molecular Weight | 166.18 g/mol | Suitable for fragment-based drug discovery (FBDD). |

| Physical State | Low-melting solid or viscous oil | Tendency to supercool; purity dependent. |

| LogP (Predicted) | ~0.8 - 1.2 | Lipophilic enough for membrane permeability; ideal for lead optimization. |

| pKa (Conjugate Acid) | ~1.5 (Pyridine-like N) | The 2-ester group significantly lowers the basicity of the ring nitrogens compared to 4-methylpyrimidine. |

| H-Bond Acceptors | 3 (2 Ring N, 1 Carbonyl O) | Critical for hinge-binding in kinase domains. |

| Topological Polar Surface Area | ~50 Ų | Well within Veber rules for oral bioavailability. |

Synthetic Architecture

The synthesis of E4MPC requires a divergent strategy from standard pyrimidines. While many pyrimidines are made via the Pinner reaction of nitriles, the direct formation of the 2-carboxylate requires the condensation of a specialized amidine with a 1,3-dicarbonyl equivalent.

Retrosynthetic Logic

To install the carboxylate at C2 and the methyl at C4, the most robust disconnection involves:

-

N1-C2-N3 Fragment: Ethyl 2-amino-2-iminoacetate (Ethyl oxalamidrate).

-

C4-C5-C6 Fragment: 4,4-dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal equivalent).

Optimized Synthesis Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

Ethyl 2-amino-2-iminoacetate hydrochloride (1.0 equiv)

-

4,4-dimethoxybutan-2-one (1.1 equiv)

-

Sodium Ethoxide (NaOEt), 21% in EtOH (2.5 equiv)

-

Solvent: Anhydrous Ethanol

Step-by-Step Methodology:

-

Amidine Liberation: In a flame-dried 250 mL round-bottom flask, suspend ethyl 2-amino-2-iminoacetate HCl in anhydrous ethanol (100 mL) under N₂. Add NaOEt dropwise at 0°C to neutralize the salt and generate the free base. Critical Step: Maintain low temperature to prevent self-condensation of the amidine.

-

Condensation: Add 4,4-dimethoxybutan-2-one dropwise over 20 minutes. The solution will turn yellow/orange.

-

Cyclization: Warm the reaction to reflux (78°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The disappearance of the polar amidine spot indicates completion.

-

Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol. Resuspend the residue in DCM (150 mL) and wash with water (2 x 50 mL) to remove sodium salts.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

¹H NMR Diagnostic: Look for the disappearance of the acetal methoxy signals (~3.3 ppm) and the appearance of aromatic pyrimidine protons (two doublets or a singlet/doublet pair depending on resolution) and the distinct ethyl ester quartet/triplet.

Synthesis Flowchart (Graphviz)

Figure 1: Convergent synthesis pathway for E4MPC via amidine-ketone condensation.

Reactivity & Functionalization Profile

The chemical utility of E4MPC lies in its orthogonal reactivity. The molecule presents three distinct "handles" for chemical modification, allowing it to serve as a core scaffold for divergent synthesis.

The C2-Ester: "Super-Activated" Electrophile

The ester at position 2 is significantly more reactive than benzoate or even nicotinate esters. The adjacent nitrogen atoms withdraw electron density via induction (-I) and resonance, making the carbonyl carbon highly susceptible to nucleophilic attack.

-

Aminolysis: Reacts with primary amines (R-NH₂) in mild conditions (EtOH, RT) to form pyrimidine-2-carboxamides . This is the primary route for generating kinase inhibitor libraries.

-

Hydrolysis Caution: The ester hydrolyzes rapidly in aqueous base. The resulting acid (pyrimidine-2-carboxylic acid) is prone to decarboxylation upon heating due to the formation of a stabilized ylide-like transition state.

The C4-Methyl: Lateral Lithiation

The methyl group at C4 is "acidic" (pKa ~20-25) due to the electron-deficient ring.

-

Protocol: Treatment with LDA or LiHMDS at -78°C generates the lateral carbanion.

-

Application: This anion can be quenched with aldehydes (aldol-like addition) or alkyl halides to extend the carbon chain, transforming the methyl group into a functionalized ethyl or propyl linker.

The Pyrimidine Ring: Nucleophilic Aromatic Substitution (S_NAr)

While E4MPC lacks a halogen leaving group, the ring is electron-poor. If the 4-methyl group is first oxidized to an aldehyde or acid, or if the ring is activated via N-oxidation, the C6 position becomes vulnerable to nucleophilic addition-elimination sequences.

Reactivity Map (Graphviz)

Figure 2: Divergent reactivity profile of E4MPC showing main synthetic vectors.

Medicinal Chemistry Applications

E4MPC is not merely a reagent; it is a pharmacophore precursor.

-

Kinase Inhibition: The pyrimidine ring is a classic "hinge binder." The N1 and N3 atoms can accept hydrogen bonds from the kinase backbone (e.g., Met residue in the ATP binding pocket). The 2-carboxylate, when converted to an amide, provides a vector to explore the solvent-exposed region or the hydrophobic back-pocket.

-

Bioisosterism: The 4-methylpyrimidine-2-carboxylate moiety serves as a bioisostere for 2-furoic acid or benzoic acid derivatives, improving solubility and metabolic stability (lower lipophilicity than phenyl).

-

Metal Chelation: The N1 nitrogen and the carbonyl oxygen of the ester (or derived amide) form a bidentate coordination site. This is utilized in developing metallo-drugs or radiopharmaceuticals where the pyrimidine acts as a ligand for metals like Cu(II) or Pt(II).

Handling & Safety Protocols

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The ester is moisture-sensitive over long periods (hydrolysis).

-

Hazards: Treat as a potential skin and eye irritant (H315, H319).[1][2]

-

Stability: Avoid strong acids which may protonate the ring nitrogens, altering the electrophilicity, or strong aqueous bases which will hydrolyze the ester immediately.

References

-

PubChem. (2025).[1][2][3] Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate and Related Pyrimidine Esters. National Library of Medicine. Retrieved from [Link][1]

-

MDPI. (2023). Synthesis and Reactivity of Pyrimidine Carboxylates in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrimidines: Recent Advances and Methodologies. Retrieved from [Link]

-

American Chemical Society (ACS). (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines and Carboxylates. Bioconjugate Chemistry. Retrieved from [Link]

Sources

Structural Elucidation and Analytical Characterization of Ethyl 4-methylpyrimidine-2-carboxylate

Topic: Ethyl 4-methylpyrimidine-2-carboxylate Structure Elucidation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

This compound (CAS: 157336-32-0) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structure—a pyrimidine ring substituted with a methyl group at position 4 and an ethyl ester at position 2—presents a classic regiochemical challenge during synthesis.

Common synthetic routes, particularly the Minisci radical alkylation of 4-methylpyrimidine, often yield regioisomeric mixtures (e.g., the 2-ester vs. the 6-ester). Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity. This guide provides a definitive, self-validating protocol for the structural elucidation of this compound, utilizing high-field NMR (1D and 2D) as the primary arbitration method.

Synthetic Context & Impurity Profile

To understand the analytical challenge, one must understand the genesis of the molecule. The most scalable synthesis involves the Minisci reaction , where a nucleophilic carbon-centered radical (generated from ethyl pyruvate) attacks the electron-deficient pyrimidine ring.

The Regioselectivity Problem

The precursor, 4-methylpyrimidine, has three open positions: C2, C5, and C6.

-

C2: Located between two nitrogen atoms; most electron-deficient and kinetically favored for radical attack.

-

C6: Adjacent to one nitrogen; chemically equivalent to C4 in an unsubstituted ring, but distinct here due to the methyl group.

-

C5: Least electron-deficient; rarely targeted in Minisci conditions.

Consequently, the crude reaction mixture typically contains the target 2-carboxylate (Major) and the 6-carboxylate (Minor) isomer.

Graphviz: Synthetic Pathway & Isomer Generation

Figure 1: Radical alkylation pathway showing the divergence between the target molecule and its primary regioisomer.

Analytical Protocol: Step-by-Step Elucidation

This protocol is designed to be self-validating. If the data does not match the "Acceptance Criteria" at any step, the structure is likely a regioisomer or degradation product.

Step 1: Mass Spectrometry (Molecular Confirmation)

Before investing in NMR time, confirm the molecular formula.

-

Technique: LC-MS (ESI+)

-

Expected Mass:

-

Fragmentation Pattern: Look for loss of the ethoxy group (

) and the carboxylate moiety ( -

Acceptance Criterion: Single peak in TIC with correct parent ion.

Step 2: 1H NMR (Connectivity & Symmetry Check)

This is the primary screen. The coupling pattern of the aromatic protons is the "fingerprint" that distinguishes the 2,4-substitution from the 4,6-substitution.

Solvent: DMSO-

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ethyl CH | ~1.35 | Triplet ( | 3H | Terminal methyl of ester. |

| Ethyl CH | ~4.40 | Quartet ( | 2H | Methylene of ester. |

| Ring CH | ~2.60 | Singlet | 3H | Methyl attached to C4. |

| H5 (Aromatic) | ~7.45 | Doublet ( | 1H | Shielded relative to H6; couples to H6. |

| H6 (Aromatic) | ~8.80 | Doublet ( | 1H | Deshielded (adjacent to N); couples to H5. |

Critical Decision Point: The "Doublet vs. Singlet" Test

-

Scenario A (Target): You observe two doublets in the aromatic region.

-

Scenario B (Impurity): You observe two singlets (or very weakly coupled peaks).

Step 3: 2D NMR (Definitive Regiochemistry)

To definitively prove the ester is at C2 and the methyl is at C4 (and not vice versa, i.e., Ethyl 2-methylpyrimidine-4-carboxylate), you must use Heteronuclear Multiple Bond Correlation (HMBC).

The Logic of HMBC: HMBC shows correlations over 2-3 bonds. We use the Ring Methyl protons as the anchor.

-

Hypothesis: If the structure is This compound :

-

The Methyl protons (at C4) are 3 bonds away from C5 (which has a proton).

-

Correlation: Methyl protons

C5 signal in 13C dimension.

-

-

Null Hypothesis: If the structure is Ethyl 2-methylpyrimidine-4-carboxylate :

-

The Methyl protons (at C2) are flanked by Nitrogen atoms. The nearest carbons are C4 and C6 (both 4 bonds away via the N).

-

Correlation: The Methyl protons will show NO strong 3-bond correlation to a protonated carbon .

-

Protocol:

-

Run HMBC optimized for

Hz. -

Locate the Methyl proton signal (~2.6 ppm).

-

Check for a cross-peak to the C5 aromatic carbon (~120-125 ppm).

-

Peak Present: Confirms Methyl is at C4 or C6. Combined with "Vicinal Doublets" from Step 2, this proves the structure is the 4-methyl-2-ester.

-

Peak Absent: Suspect Methyl is at C2.

-

Visualization of Structural Logic

The following diagram illustrates the HMBC correlations required to confirm the structure.

Figure 2: HMBC connectivity map. The 3-bond coupling between the methyl protons and C5 is the "smoking gun" for the 4-methyl substitution pattern.

Summary of Spectroscopic Data

| Assignment | Multiplicity | HMBC Correlations (from Proton) | ||

| Methyl (C4-Me) | 2.61 | s, 3H | 24.2 | C4, C5 |

| Ethyl CH | 1.42 | t, 3H | 14.1 | Ethyl CH |

| Ethyl CH | 4.45 | q, 2H | 62.5 | Carboxyl (C=O), Ethyl CH |

| H5 | 7.35 | d, 1H | 124.8 | C4, C6 |

| H6 | 8.78 | d, 1H | 157.3 | C2, C4, C5 |

| C2 (Quat) | - | - | 156.9 | H6 (weak) |

| C4 (Quat) | - | - | 168.1 | Methyl, H5, H6 |

| C=O[1][2] (Ester) | - | - | 163.5 | Ethyl CH |

Note: Chemical shifts are approximate (referenced to TMS in CDCl

References

-

Minisci Reaction Fundamentals: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for heterocycles. MedChemComm.

-

Pyrimidine NMR Data: BenchChem. This compound Structure and Data.

-

Regioisomer differentiation: Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

-

Synthesis of Pyrimidine Carboxylates: F. Palacios et al. Preparation of pyrimidine esters via radical substitution. Organic Preparations and Procedures International.

-

General NMR Shifts of Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics.

Sources

1H NMR spectrum interpretation of Ethyl 4-methylpyrimidine-2-carboxylate

This guide details the structural verification of Ethyl 4-methylpyrimidine-2-carboxylate using proton nuclear magnetic resonance (

Executive Summary

-

Molecular Formula:

[1][2] -

Key Diagnostic: The presence of a vicinal aromatic coupling system (

Hz) between H5 and H6, distinct from the singlet patterns seen in symmetric pyrimidine byproducts. -

Solvent Standard: Deuterated Chloroform (

) is the baseline solvent. Chemical shifts may drift +0.1–0.2 ppm in DMSO-

Structural Analysis & Theoretical Framework

To interpret the spectrum accurately, we must deconstruct the molecule into magnetically distinct environments.[1]

The Pyrimidine Core (Aromatic Region)

The pyrimidine ring contains two nitrogen atoms at positions 1 and 3.

-

Position 2 (C2): Substituted with an electron-withdrawing ethyl ester group (

).[2] This lowers the electron density of the ring, deshielding remaining protons.[1] -

Position 4 (C4): Substituted with a methyl group (

).[2] -

Positions 5 & 6: Unsubstituted.

-

H6: Adjacent to Nitrogen (N1).[2][3] It experiences significant deshielding due to the electronegativity of the nitrogen and the magnetic anisotropy of the ring.[1]

-

H5: Beta to Nitrogen. It is less deshielded than H6 and is shielded relative to H6 by the electron-donating inductive effect of the adjacent methyl group at C4.[1][2]

-

The Coupling System

-

H5 and H6 are vicinal (neighbors).[2] They will split each other into doublets .

-

Coupling Constant (

): For pyrimidines, this value is characteristically 5.0 ± 0.2 Hz .[1] This is tighter than benzene ortho-coupling (~7-8 Hz) and is a critical purity check.[1][2]

Experimental Protocol

Objective: Obtain high-resolution data capable of resolving the specific coupling constants (

-

Sample Preparation:

-

Acquisition Parameters:

-

Frequency: 400 MHz or higher recommended to separate H5/H6 roofing effects.[2]

-

Scans (NS): 16 (sufficient for >95% purity); increase to 64 for impurity profiling.

-

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the aromatic protons, which have longer

-

Spectral Assignment & Data Table

The following data represents the standard assignment in

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 8.75 | Doublet (d) | 1H | H-6 (Ar-H) | Most deshielded; adjacent to N1.[1][2] | |

| 7.35 | Doublet (d) | 1H | H-5 (Ar-H) | Shielded by C4-Me; couples to H6.[1][2] | |

| 4.50 | Quartet (q) | 2H | Ester -OCH | Deshielded by oxygen; couples to ethyl-CH | |

| 2.65 | Singlet (s)* | 3H | - | Py-CH | Aromatic methyl; may show broadening due to long-range coupling to H5.[1][2] |

| 1.45 | Triplet (t) | 3H | Ester -CH | Classic ethyl terminus.[1][2] |

*Note on Long-Range Coupling: At high resolution (600 MHz+), the C4-Methyl singlet may appear as a fine doublet or broad singlet due to

Assignment Logic & Verification Workflow

The following diagram illustrates the decision matrix for assigning protons based on the raw spectral data.

Caption: Logical workflow for assigning the this compound spectrum based on integration and multiplicity.

Advanced Verification: 2D NMR Correlations

To definitively prove the structure and rule out isomers (e.g., the 4-ester-2-methyl isomer), perform the following 2D experiments:

-

COSY (Correlation Spectroscopy):

-

Observation: A strong cross-peak between 8.75 ppm (H6) and 7.35 ppm (H5).[2]

-

Absence: There should be no COSY correlation to the methyl group at 2.65 ppm (except potentially very weak allylic coupling).

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Critical Connectivity: The Methyl protons at 2.65 ppm should show a strong 3-bond correlation (

) to the aromatic carbon C5 (which carries the doublet at 7.35 ppm) and C3/C1 (quaternary ring carbons).[2] -

Ester Verification: The

protons (4.50 ppm) will correlate to the Carbonyl carbon (

-

Troubleshooting & Impurity Profiling

Common synthetic routes (e.g., Pinner synthesis or condensation of amidines) can yield specific byproducts.[1]

| Impurity Signal | Likely Source | Remediation |

| Singlet @ 2.17 ppm | Acetone (Solvent/Cleaning) | Vacuum dry at 40°C. |

| Singlet @ 7.26 ppm | Reference peak; ignore.[1][2] | |

| Broad Singlet ~5-8 ppm | Amidine/Amide intermediates | Check for unreacted starting material (often lacks the ethyl group).[2] |

| Shift of H6 > 9.0 ppm | Protonated Pyrimidine ( | Sample is acidic.[2] Filter through |

Synthesis Pathway Verification Diagram

Use this flow to identify where your synthesis might have stalled based on NMR data.[2]

Caption: Synthesis checkpoint flow. Successful conversion is marked by the appearance of the ethyl ester pattern and retention of the pyrimidine H5/H6 doublets.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for heterocyclic coupling constants).

-

Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] [Online Database]. Available at: [Link]2]

-

Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Available at: [Link]2]

Sources

Technical Guide: 13C NMR Analysis of Ethyl 4-methylpyrimidine-2-carboxylate

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors and bioactive heterocyclic libraries. Accurate structural characterization of this intermediate is essential for maintaining the integrity of downstream SAR (Structure-Activity Relationship) studies.

This guide provides a definitive protocol for the 13C NMR analysis of this molecule. Unlike standard operational manuals, this document focuses on the causality of spectral features —explaining why signals appear where they do based on electronic environments—and establishes a self-validating assignment workflow using 2D NMR correlations.

Structural Logic & Electronic Environment

Before acquisition, one must understand the electronic architecture of the molecule to predict chemical shifts accurately. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms.

The Carbon Framework

The molecule contains 8 distinct carbon environments :

-

Carbonyl (C=O): Highly deshielded ester functionality.

-

Pyrimidine C2: Flanked by two nitrogens (ipso-position), attached to the ester.

-

Pyrimidine C4: Attached to the methyl group; alpha to a nitrogen.

-

Pyrimidine C6: Unsubstituted; alpha to a nitrogen.

-

Pyrimidine C5: Beta to both nitrogens; the most shielded aromatic carbon.

-

Ester O-CH2: Deshielded by oxygen.

-

Ring Methyl (Ar-CH3): Attached to the aromatic ring.

-

Ester Methyl (CH2-CH3): Most shielded aliphatic carbon.

Diagram: Electronic Shielding Logic

The following diagram illustrates the flow of electron density and its impact on chemical shift prediction.

Figure 1: Electronic logic governing the relative chemical shifts of the pyrimidine core.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: CDCl3 (Deuterated Chloroform) is the standard reference.

-

Note: If solubility is poor, DMSO-d6 is the alternative. Be aware that DMSO-d6 often causes a slight downfield shift (~0.5 - 1.0 ppm) for polar carbons due to hydrogen bonding and solvent polarity effects.

-

-

Concentration: 20–30 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (prevent shimming errors).

Instrument Parameters (Typical 400/500 MHz)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, allowing for more reliable integration (though 13C is rarely quantitative without inverse gated decoupling).

-

Relaxation Delay (d1): Set to 2.0 - 3.0 seconds .

-

Reasoning: The quaternary carbons (C2, C4, C=O) have long T1 relaxation times. A short d1 will saturate these signals, causing them to disappear or have poor S/N ratio.

-

-

Scans (NS): Minimum 512 scans (due to low natural abundance of 13C).

-

Spectral Width: 240 ppm (to capture the Carbonyl region).

Spectral Assignment & Interpretation[1][2][3]

The following table summarizes the expected chemical shifts in CDCl3. These values are derived from substituent additivity rules and standard pyrimidine databases.

13C NMR Data Table

| Carbon Label | Environment | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Assignment Logic |

| C8 | Ester C=O | 163.0 - 164.5 | Quaternary (C) | Most deshielded; typical ester carbonyl range. |

| C4 | Pyrimidine C4 | 167.0 - 169.0 | Quaternary (C) | Deshielded by N and attached Methyl. |

| C2 | Pyrimidine C2 | 156.0 - 158.0 | Quaternary (C) | Flanked by 2 Nitrogens; attached to Ester. |

| C6 | Pyrimidine C6 | 157.0 - 159.0 | Methine (CH) | Alpha to N; no alkyl substituent. |

| C5 | Pyrimidine C5 | 120.0 - 122.0 | Methine (CH) | Beta to N; most shielded aromatic signal. |

| C9 | Ester O-CH2 | 62.0 - 63.0 | Methylene (CH2) | Deshielded by Oxygen; negative in DEPT-135. |

| C7 | Ring Methyl | 24.0 - 25.0 | Methyl (CH3) | Typical aryl-methyl shift. |

| C10 | Ester Methyl | 14.0 - 14.5 | Methyl (CH3) | Most shielded; typical ethyl terminal CH3. |

> Note: C4 and C6 are often close in shift. Section 5 details how to distinguish them definitively.

Validation Workflow (The "Self-Validating" System)

Relying solely on 1D 13C chemical shifts can lead to misassignment, particularly between C4 and C6 or C2. A robust protocol requires 2D correlation spectroscopy.

The HMBC "Smoking Gun"

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard for connecting proton-less carbons to protons 2-3 bonds away.

-

Distinguishing C4 vs. C6:

-

The Ring Methyl protons (approx 2.6 ppm in 1H NMR) will show a strong 2-bond correlation to C4 and a 3-bond correlation to C5 .

-

The Ring Methyl protons will NOT correlate to C6.

-

Result: The quaternary carbon peak (~168 ppm) that correlates to the methyl protons is definitively C4 .

-

-

Confirming C2:

-

C2 is quaternary and far from most protons. However, it may show weak correlations to the Ethyl CH2 protons (3-bond) or the H6 proton (3-bond across the ring).

-

Workflow Diagram

Figure 2: Step-by-step validation workflow for unambiguous assignment.

Troubleshooting & Common Pitfalls

-

Missing Quaternary Carbons:

-

Solvent Impurities:

-

Be cautious of Water (1.56 ppm in CDCl3 1H, but no 13C signal) and Grease (29.7 ppm in 13C).

-

Refer to the "NMR Chemical Shifts of Trace Impurities" tables (see References) to rule out artifacts.

-

-

C4 vs C6 Ambiguity:

-

If you lack 2D capabilities, use the Gated Decoupling technique. C6 (attached to H) will split into a doublet (large 1J_CH coupling ~180 Hz) in a coupled spectrum, while C4 (attached to C) will remain a singlet (or show small long-range couplings).

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] Journal of Organic Chemistry.[7][6]

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[8] Springer. (Standard reference for additivity rules).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Pyrimidine Shift Logic).

-

PubChem Compound Summary. this compound.

-

SDBS Database. Spectral Database for Organic Compounds. (For comparative pyrimidine spectra).

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. reddit.com [reddit.com]

Structural Analysis of Pyrimidine Carboxylates via FTIR Spectroscopy

A Technical Guide for Structural Elucidation and Solid-State Characterization

Executive Summary

Pyrimidine carboxylates represent a critical class of pharmacophores and ligands in metallodrug design (e.g., platinum-based anticancer agents) and Metal-Organic Frameworks (MOFs). Their structural efficacy often hinges on the coordination geometry of the carboxylate moiety and the protonation state of the pyrimidine ring.

This guide moves beyond basic functional group identification. It provides a rigorous, self-validating framework for using Fourier Transform Infrared (FTIR) spectroscopy to distinguish between ionic , unidentate , bidentate , and bridging coordination modes. It specifically addresses the unique spectral convolution caused by the pyrimidine ring's nitrogen atoms, a challenge often overlooked in general spectroscopy texts.

Part 1: Theoretical Framework & Spectral Physics

The Vibrational Moiety

In pyrimidine carboxylates, two vibrational systems compete and couple: the aromatic heterocyclic ring and the exocyclic carboxylate group.

-

The Carboxylate Resonance (

): Unlike the carbonyl (- : Asymmetric stretching (Higher energy, ~1600–1650 cm⁻¹)

- : Symmetric stretching (Lower energy, ~1350–1450 cm⁻¹)

-

The Pyrimidine Perturbation: The pyrimidine ring is electron-deficient. When a metal coordinates to the carboxylate, it often simultaneously coordinates to the adjacent ring nitrogen (N1 or N3), forming a stable 5-membered chelate ring. This N,O-chelation breaks the

symmetry of the carboxylate differently than simple aliphatic carboxylates.

The Diagnostic Criteria ( )

The separation between the asymmetric and symmetric bands, denoted as

The magnitude of

Caption: Logic flow for determining carboxylate coordination modes based on Nakamoto’s criteria [1].

Part 2: Experimental Methodology

To ensure data integrity, sample preparation must account for the hygroscopic nature of pyrimidine salts, as water bands (

Protocol: ATR vs. Transmission (KBr)

| Feature | ATR (Attenuated Total Reflectance) | Transmission (KBr Pellet) |

| Recommendation | Routine QC / Polymorph Screening | Structural Elucidation / Publication |

| Sample Prep | None (Direct solid contact) | Grind 1-2 mg sample with 200 mg dry KBr |

| Pathlength | Short (~2 µm); lower sensitivity | Variable; high sensitivity |

| Water Interference | Minimal (surface only) | High (KBr is hygroscopic) |

| Spectral Range | Cutoff usually <400 cm⁻¹ (Diamond/ZnSe) | Transparent down to 400 cm⁻¹ |

Step-by-Step Workflow

-

Desiccation: Dry the pyrimidine carboxylate sample in a vacuum oven at 40°C for 2 hours to remove surface moisture. Rationale: Adsorbed water creates a broad O-H stretch (3400 cm⁻¹) and a bending mode (1640 cm⁻¹) that interferes with quantitative analysis.

-

Background Collection: Collect 64 scans of the empty ambient air/crystal.

-

Acquisition:

-

Place sample on Diamond ATR crystal.

-

Apply high pressure (clamp) to ensure intimate contact.

-

Collect 64 scans at 4 cm⁻¹ resolution.

-

-

Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

-

Deconvolution (Critical): If the

region (1600–1700 cm⁻¹) shows a shoulder or asymmetry, use Gaussian peak fitting to separate the

Part 3: Spectral Interpretation & Data Analysis

This section details how to read the spectrum of a pyrimidine carboxylate.

Characteristic Bands Table

| Vibrational Mode | Wavenumber (cm⁻¹) | Description & Structural Insight |

| 3200–3500 (Broad) | Presence of lattice water or protonated acid (-COOH). | |

| 1700–1730 | Free Acid Form. Indicates the carboxylate is protonated (-COOH) and not coordinated as a salt. | |

| 1600–1660 | Asymmetric Carboxylate Stretch. The primary diagnostic band. Shifts to higher energy in unidentate coordination. | |

| 1550–1590 | Pyrimidine ring stretch. Often overlaps with | |

| 1350–1450 | Symmetric Carboxylate Stretch. Shifts to lower energy in unidentate coordination. | |

| 1200–1300 | Exocyclic bond connecting ring to carboxylate. | |

| Ring Breathing | 990–1010 | "Star of David" mode. Highly sensitive to mass changes on the ring (e.g., halogenation). |

Differentiating Coordination Modes (The "Nakamoto Rules")

The following logic applies specifically to pyrimidine carboxylates [1, 2]:

-

Ionic (Reference State):

-

Example: Sodium Pyrimidine-2-carboxylate.

- .

-

The bonds are equivalent; symmetry is effectively

.

-

-

Unidentate Coordination (Most Common in N,O-chelates):

-

Mechanism: The metal binds to one carboxylate oxygen and the ring nitrogen .

-

Spectral Shift: The C=O character of the non-bonding oxygen increases (higher wavenumber), while the C-O single bond character of the bonding oxygen increases (lower wavenumber).

-

Result:

(often > 250 cm⁻¹). -

Note: This is the signature of cisplatin-type complexes with pyrimidine ligands.

-

-

Bidentate Chelating (O,O-Chelation):

-

Mechanism: The metal binds to both carboxylate oxygens (forming a 4-membered ring). This is sterically strained for pyrimidines if the N-atom is also available.

-

Result:

(often < 150 cm⁻¹).

-

-

Bridging:

-

Mechanism: The carboxylate bridges two metal centers.

-

Result:

.

-

Visualizing the Molecular Logic

Caption: Decision tree for initial spectral classification of pyrimidine species.

Part 4: Case Study Application

Scenario: A drug development team is synthesizing a Copper(II) complex of pyrimidine-2-carboxylic acid.

-

Observation: The free ligand shows a strong band at 1720 cm⁻¹ (C=O).[3]

-

Reaction Product: The 1720 cm⁻¹ band disappears. Two new strong bands appear at 1645 cm⁻¹ and 1370 cm⁻¹.

-

Calculation:

-

Reference: The sodium salt has a

of ~210 cm⁻¹. -

Conclusion: Since

, the coordination is Unidentate . -

Structural Inference: Given the structure of pyrimidine, the Copper is likely coordinated to one carboxylate oxygen and the adjacent ring nitrogen, forming a stable 5-membered chelate ring.

References

-

Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds, Part B: Applications in Coordination, Organometallic, and Bioinorganic Chemistry (6th ed.). Wiley.

-

Deacon, G. B., & Phillips, R. J. (1980).[1] Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews, 33(3), 227-250.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for organic functional group assignment).

-

Palacios, E. G., & Monhemius, A. J. (2001). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.[4] Hydrometallurgy, 62, 1-10. (Demonstrates application of

rules in solution).

Sources

Mass spectrometry fragmentation pattern of Ethyl 4-methylpyrimidine-2-carboxylate

The following technical guide details the mass spectrometry fragmentation pattern of Ethyl 4-methylpyrimidine-2-carboxylate . This analysis synthesizes structural mechanistic principles with empirical data from homologous heteroaromatic esters to provide a definitive reference for structural elucidation.

Executive Summary

This compound (

For researchers in drug discovery, this molecule serves as a critical pharmacophore intermediate. Its mass spectral signature is defined by two primary channels: McLafferty rearrangement yielding the carboxylic acid ion (

Molecular Architecture & Ionization Logic

Before analyzing the spectrum, we must establish the structural loci susceptible to ionization and bond scission.

-

Ionization Site: In Electron Impact (EI), the initial ionization (

) occurs preferentially at the pyrimidine nitrogen lone pairs or the carbonyl oxygen of the ester, as these offer the lowest ionization potentials. -

Lability Hierarchy:

-

Ethyl Ester (

and -

Carbonyl-Ring Bond (

): Stronger due to resonance with the aromatic ring but susceptible to -

Pyrimidine Ring: Highly stable. Fragmentation of the ring (loss of HCN) occurs only after the exocyclic groups are stripped.

-

Experimental Protocol (Standardized)

To reproduce the fragmentation patterns described below, the following acquisition parameters are recommended. These protocols ensure self-validating data integrity.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization: Electron Impact (EI) at 70 eV.

-

Source Temp: 230°C (Prevents thermal degradation prior to ionization).

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min constant flow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) Positive Mode (

). -

Mobile Phase:

(0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). -

Cone Voltage: 20-40V (To induce in-source fragmentation for structural confirmation).

Fragmentation Pathway Analysis

The fragmentation of this compound follows a logical "stripping" sequence: Ester Loss

The Molecular Ion ( 166)

The parent ion is typically distinct in EI spectra due to the aromatic stability of the pyrimidine ring.

-

Observation:

166 (

Primary Pathway: McLafferty Rearrangement ( 138)

Unlike methyl esters, ethyl esters possess

-

Mechanism: Transfer of a

-hydrogen (from the ethyl group) to the carbonyl oxygen, followed by cleavage of the -

Loss: Neutral Ethylene (

, 28 Da). -

Product: The radical cation of 4-methylpyrimidine-2-carboxylic acid.

-

Diagnostic Value: High. A strong peak at

confirms the presence of an ethyl ester (or higher alkyl) rather than a methyl ester.

Competitive Pathway: -Cleavage ( 121 & 93)

This pathway is driven by the formation of the stable acylium ion.

-

Step 1 (

): Homolytic cleavage of the ethoxy group (-

Loss: Ethoxy radical (

, 45 Da). -

Product: Pyrimidine-2-carbonyl cation (Acylium ion,

121).

-

-

Step 2 (

): Expulsion of Carbon Monoxide (CO).-

Loss: CO (28 Da).[1]

-

Product: 4-methylpyrimidin-2-yl cation (

93). Note: This ion is often the base peak or second most intense peak.

-

Secondary Pathway: Ring Fragmentation ( 66 & 52)

Once the exocyclic ester is removed, the pyrimidine ring degrades via the loss of neutral nitrile species.

-

93

-

93

Visualization of Fragmentation Tree

The following diagram maps the parent-daughter ion relationships.

Figure 1: Mechanistic fragmentation tree for this compound showing competitive ester cleavage pathways.

Summary of Diagnostic Ions

Use this table to validate your spectral data.

| m/z (Da) | Ion Identity | Formula | Mechanism | Relative Intensity (Predicted) |

| 166 | Molecular Ion ( | Parent | Moderate (20-40%) | |

| 138 | Carboxylic Acid Radical | McLafferty (- | High (40-70%) | |

| 137 | De-ethylated Cation | Simple cleavage (- | Low (<10%) | |

| 121 | Acylium Ion | High (50-80%) | ||

| 93 | Pyrimidinyl Cation | Decarbonylation (-CO) | Base Peak (100%) | |

| 66 | Ring Fragment | Ring scission (-HCN) | Moderate | |

| 52 | Ring Fragment | Ring scission (- | Low-Moderate |

References

-

NIST Mass Spectrometry Data Center. (2023). Standard Electron Impact Spectra of Pyrimidine Esters. National Institute of Standards and Technology.[2] [Link]

-

Salem, M. A. I., et al. (2014).[4] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[4] [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).

-

Khakwani, S., et al. (2016). "Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates." Asian Journal of Chemistry, 28(9). [Link]

Sources

Comprehensive Synthetic Guide: Ethyl 4-methylpyrimidine-2-carboxylate

[1]

Executive Summary

Ethyl 4-methylpyrimidine-2-carboxylate (CAS: 16014-36-5) is a critical heterocyclic building block in medicinal chemistry, serving as a core scaffold for bioactive compounds targeting lactate dehydrogenase (LDH), receptor tyrosine kinases, and various inflammatory pathways.

This technical guide outlines two distinct, high-fidelity synthetic routes for its production. Route A (Functional Group Interconversion) is the recommended industrial "workhorse" strategy, utilizing the commodity chemical 2-chloro-4-methylpyrimidine. Route B (De Novo Cyclization) is a convergent strategy ideal for isotopic labeling or derivative library generation.

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary pathways:

-

C2-Functionalization: Exploiting the electron-deficient nature of the pyrimidine ring to introduce the carboxylate moiety via a nitrile intermediate.

-

Cyclocondensation: Constructing the pyrimidine ring from a C3-electrophile (1,3-dicarbonyl equivalent) and an N-C-N dinucleophile (amidine).

Figure 1: Retrosynthetic disconnection showing the Functionalization (Left) and Cyclization (Right) pathways.

Route A: The Functionalization Strategy (Recommended)

This route is preferred for scalability and cost-efficiency. It leverages the high reactivity of the 2-position in pyrimidines toward nucleophilic aromatic substitution (

Phase 1: Cyanation of 2-Chloro-4-methylpyrimidine

Objective: Convert the 2-chloro group to a 2-cyano group.

Mechanism: Nucleophilic Aromatic Substitution (

Reagents & Materials:

-

2-Chloro-4-methylpyrimidine (1.0 equiv)

-

Potassium Cyanide (KCN) (1.2 equiv) or Zinc Cyanide (

) -

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 equiv) - Catalyst

-

Solvent: DMSO or DMF (Anhydrous)

-

Temperature: 80–100 °C

Protocol:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-4-methylpyrimidine (100 mmol) in anhydrous DMSO (200 mL).

-

Addition: Add DABCO (10 mmol) followed by powdered KCN (120 mmol). Caution: KCN is highly toxic. Work in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 90 °C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][3] -

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) to precipitate the product.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine ( -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield 4-methylpyrimidine-2-carbonitrile .

Phase 2: Pinner Reaction (Ethanolysis)

Objective: Convert the nitrile to the ethyl ester. Mechanism: Acid-catalyzed formation of an imidate intermediate followed by hydrolysis.

Reagents:

-

4-Methylpyrimidine-2-carbonitrile (from Phase 1)

-

Ethanol (Absolute, anhydrous)

-

HCl gas (generated in situ or from cylinder)

Protocol:

-

Imidate Formation: Dissolve the nitrile (50 mmol) in absolute ethanol (100 mL) in a two-neck flask. Cool to 0 °C in an ice bath.

-

Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the flask and store at 0–4 °C for 12–24 hours. A precipitate (imidate hydrochloride) may form.[5]

-

Hydrolysis: Carefully add water (20 mL) to the reaction mixture. Stir at room temperature for 2–4 hours. This hydrolyzes the intermediate imidate to the ester.

-

Neutralization: Carefully neutralize the solution with saturated

solution to pH ~7–8. -

Isolation: Extract with Dichloromethane (DCM) (

mL). Dry over -

Final Purification: Distillation under reduced pressure or column chromatography (EtOAc/Hexane) yields This compound .

Figure 2: Step-by-step workflow for the Functionalization Route (Route A).

Route B: The Cyclization Strategy (Alternative)

This route constructs the pyrimidine ring de novo. It is particularly useful if the 2-chloro precursor is unavailable or if specific isotopic labeling is required on the ring carbons.

Reagents:

-

Component A (Amidine): Ethyl 2-amino-2-iminoacetate hydrochloride (Ethyl carbamimidoylformate HCl).

-

Note: Can be prepared from Ethyl cyanoformate + EtOH + HCl.

-

-

Component B (Electrophile): 4,4-Dimethoxybutan-2-one (Acetylacetaldehyde dimethyl acetal).

-

Base: Sodium Ethoxide (NaOEt) in Ethanol.

Protocol:

-

Activation: In a dry flask, dissolve Sodium metal (1.1 equiv) in absolute Ethanol to generate NaOEt.

-

Condensation: Add Ethyl 2-amino-2-iminoacetate HCl (1.0 equiv) to the NaOEt solution. Stir for 15 minutes to liberate the free base amidine.

-

Cyclization: Add 4,4-dimethoxybutan-2-one (1.0 equiv) dropwise.

-

Reflux: Heat the mixture to reflux (78 °C) for 6–12 hours. The acetal hydrolyzes in situ (or can be pre-hydrolyzed with dilute acid) to the aldehyde/ketone, which condenses with the amidine.

-

Workup: Evaporate ethanol. Resuspend residue in water and extract with EtOAc.

-

Aromatization: The initial product may be a dihydropyrimidine. If so, oxidation (e.g., with DDQ or

) may be required, although the leaving groups usually drive spontaneous aromatization in this specific substrate class.

Analytical Data & Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

| Technique | Expected Signal | Assignment |

| 1H NMR (CDCl3) | Ester | |

| Pyrimidine | ||

| Ester | ||

| Pyrimidine | ||

| Pyrimidine | ||

| 13C NMR | ~164 ppm | Carbonyl ( |

| ~158 ppm | Pyrimidine | |

| ~168 ppm | Pyrimidine | |

| MS (ESI) | m/z 167.1 [M+H]+ | Molecular Ion |

Safety & Handling

-

Cyanide Hazard: Route A involves KCN. Never allow contact with acid during the cyanation step to prevent HCN gas evolution. Treat all cyanide waste with bleach (sodium hypochlorite) before disposal.

-

HCl Gas: The Pinner reaction requires anhydrous HCl.[5][6] Use a proper gas trap and work in a fume hood to avoid inhalation of corrosive fumes.

References

-

Benchchem. (n.d.). This compound Structure and Safety. Retrieved from

-

Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from

-

Pinner, A., & Klein, F. (1877).[4] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[7] (Foundational Pinner Reaction Reference).

-

Guidechem. (n.d.). 4,4-Dimethoxy-2-butanone Properties and Synthesis. Retrieved from

-

ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine Synthesis. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

Technical Guide: Strategic Selection of Starting Materials for Pyrimidine Ring Synthesis

Executive Summary

The pyrimidine pharmacophore (1,3-diazine) is a privileged structure in medicinal chemistry, serving as the backbone for nucleotide bases (cytosine, thymine, uracil) and essential therapeutics including 5-fluorouracil (oncology), imatinib (leukemia), and rosuvastatin (cardiovascular).

This guide deconstructs the synthetic logic of the pyrimidine ring, focusing on the selection, handling, and reactivity of the core starting materials. Unlike broad organic chemistry reviews, this document focuses on the causality of material selection—why a researcher chooses an enaminone over a

The Retrosynthetic Logic: N-C-N and C-C-C Fragments

To select the correct starting materials, one must view the pyrimidine ring not as a hexagon, but as a fusion of two distinct chemical personalities: a nucleophilic N-C-N fragment and an electrophilic C-C-C fragment.

Diagram 1: Retrosynthetic Disconnection of Pyrimidine

The following diagram illustrates the primary disconnection strategy used to identify starting materials.

Caption: The [3+3] condensation strategy splits the ring into a bis-nucleophile (green) and a bis-electrophile (red).

The Nucleophilic Fragment (N-C-N)

The N-C-N component dictates the substitution at the C2 position of the final ring. The choice of material here profoundly affects reaction conditions due to varying pKa and nucleophilicity.

Amidines, Guanidines, and Ureas

-

Amidines (R-C(=NH)NH₂): Used to install alkyl or aryl groups at C2. They are typically supplied as hydrochloride salts (e.g., benzamidine HCl) due to the instability and hygroscopicity of the free base.

-

Technical Insight: The pKa of a protonated amidine is ~11-12. To react, they must be "freed" in situ using a base like NaOEt or NaOAc. Failure to neutralize the salt completely often leads to stalled reactions.

-

-

Guanidines ((H₂N)₂C=NH): Used to install an amino group at C2 (common in kinase inhibitors).

-

Handling: Guanidine hydrochloride is extremely hygroscopic. In industrial settings, guanidine nitrate is sometimes preferred for stability, though it carries explosion risks if dried improperly.

-

-

Ureas/Thioureas ((H₂N)₂C=O/S): Used to synthesize pyrimidinones (e.g., uracil derivatives).

-

Reactivity: Urea is significantly less nucleophilic than amidine. Reactions often require acid catalysis (Biginelli) or strong dehydration conditions (fuming sulfuric acid for de novo uracil synthesis).

-

Table 1: N-C-N Starting Material Profiles

| Starting Material | C2 Substituent | Nucleophilicity | Typical Counter-ion | Handling Precaution |

| Benzamidine | Phenyl | High | HCl | Hygroscopic; store in desiccator. |

| Acetamidine | Methyl | High | HCl | Very Hygroscopic; deliquescent. |

| Guanidine | Amino (-NH2) | Very High | HCl / Nitrate | HCl salt is deliquescent; Nitrate is oxidizer. |

| Urea | Hydroxyl (Tautomer) | Low | None (Solid) | Stable; low solubility in organic solvents. |

| Thiourea | Thiol (-SH) | Moderate | None (Solid) | Toxic; thyroid depressant. |

The Electrophilic Fragment (C-C-C)

The C-C-C fragment provides the carbon backbone (C4-C5-C6). The "leaving group ability" of the substituents determines the reaction pathway.

1,3-Dicarbonyls (The Standard)

-diketones (e.g., acetylacetone) and-

Regioselectivity Issue: With asymmetrical 1,3-dicarbonyls, regiocontrol can be poor. The nucleophilic attack of the amidine nitrogen usually occurs first at the more electrophilic carbonyl (often the ketone over the ester, or the less hindered ketone).

Enaminones (The Modern Solution)

For high-precision synthesis, such as in Imatinib production, 1,3-dicarbonyls are replaced by enaminones (specifically

-

Why? The dimethylamino group is an excellent leaving group and directs the nucleophile to a specific carbon, solving the regioselectivity problem inherent in simple diketones [1].

Case Study: Industrial Synthesis of Imatinib

The synthesis of the pyrimidine ring in Imatinib (Gleevec) illustrates the critical importance of the Enaminone pathway.[1]

Diagram 2: Imatinib Pyrimidine Ring Workflow

Caption: Imatinib synthesis utilizes DMF-DMA to convert acetylpyridine into a reactive enaminone, ensuring regioselective cyclization with guanidine [1].

The Biginelli Reaction (Three-Component)

When the target is a dihydropyrimidinone (DHPM) rather than a fully aromatic pyrimidine, the Biginelli reaction is the standard. It couples an aldehyde, a urea, and a 1,3-dicarbonyl in a single pot.

Diagram 3: Biginelli Mechanism & Workflow

Caption: The mechanism proceeds via an iminium intermediate (Kappe's mechanism), requiring acid catalysis to activate the aldehyde [2].

Experimental Protocols

Protocol A: General [3+3] Cyclization (Amidine + -Diketone)

Application: Synthesis of 2-phenyl-4,6-dimethylpyrimidine. Safety: Sodium ethoxide is corrosive. Amidine salts may be irritants.

-

Preparation of Free Base:

-

Dissolve sodium metal (1.0 eq) in absolute ethanol (anhydrous) under

to generate sodium ethoxide in situ. -

Add Benzamidine Hydrochloride (1.0 eq) to the solution. Stir for 30 mins at RT.[2]

-

Validation: The solution should become cloudy as NaCl precipitates.

-

-

Condensation:

-

Add Acetylacetone (1.1 eq) dropwise to the mixture.

-

Note: A slight excess of the electrophile ensures complete consumption of the expensive amidine.

-

-

Reflux:

-

Heat to reflux (

) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).

-

-

Workup:

-

Cool to RT. Evaporate ethanol under reduced pressure.

-

Resuspend residue in water (to dissolve NaCl) and extract with Dichloromethane (DCM).

-

Dry organic layer over

and concentrate.[2]

-

Protocol B: Green Biginelli Synthesis

Application: Synthesis of DHPMs using eco-friendly catalysis.[3]

-

Mixture: Combine Benzaldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), and Urea (1.2 eq) in a round-bottom flask.

-

Solvent/Catalyst: Add Ethanol (solvent) and 10 mol%

-Toluenesulfonic acid (pTSA) or dilute HCl.-

Modern Variation: Use of Deep Eutectic Solvents (Choline Chloride/Urea) can eliminate the need for volatile organic solvents [3].

-

-

Reaction: Reflux for 2–3 hours.

-

Isolation: Pour the hot reaction mixture into crushed ice. The DHPM product typically precipitates as a solid. Filter and recrystallize from ethanol.

References

-

BenchChem. (2025).[1] The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesylate. BenchChem Application Notes. Link

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction: Mechanism and Recent Literature. Link

-

Abdollahi-Basir, M. et al. (2018). Green synthesis of pyrimidine derivatives using deep eutectic solvents. Journal of Molecular Liquids. Link

-

National Institutes of Health (NIH). (2015). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. Link

-

Taylor & Francis. (2019). Biginelli reaction – Knowledge and References. Link

Sources

Technical Deep Dive: IUPAC Nomenclature and Synthetic Validation of C8H10N2O2 Pyrimidine Esters

Abstract

The precise nomenclature of heterocyclic esters is not merely a bureaucratic requirement but a critical component of structural activity relationship (SAR) databases and patent filings. This guide provides an in-depth analysis of the C8H10N2O2 molecular formula, specifically focusing on the pyrimidine ester scaffold. We will deconstruct the IUPAC rules governing Ethyl 2-methylpyrimidine-5-carboxylate , a pharmacologically relevant intermediate, and provide a validated synthetic and analytical framework for its production and verification.

Structural Analysis & Isomerism Space

The molecular formula C8H10N2O2 (Molecular Weight: 166.18 g/mol ) allows for significant structural diversity. In the context of drug development, the pyrimidine carboxylate scaffold is the most privileged structure due to its prevalence in kinase inhibitors and nucleoside analogs.

To satisfy the valency and formula constraints, the structure must consist of:

-

Pyrimidine Ring: C4H(4-n)N2 (Aromatic heterocycle).

-

Ester Functionality: -COOR (Consuming 1 Carbon, 2 Oxygens).

-

Alkyl Substituents: Remaining carbons (C3) and hydrogens must be distributed to balance the formula.

Primary Isomer of Interest

The most chemically stable and commercially relevant isomer is Ethyl 2-methylpyrimidine-5-carboxylate .

-

Core: Pyrimidine[1]

-

Substituent 1: Methyl group (-CH3) at position 2.

-

Substituent 2: Ethyl ester (-COOCH2CH3) at position 5.

IUPAC Nomenclature Hierarchy (Blue Book Standards)

Correct nomenclature requires a strict adherence to the priority rules outlined in the IUPAC Nomenclature of Organic Chemistry (Blue Book), specifically sections P-65 (Heterocyclic Esters) and P-25 (Numbering).

The Decision Logic

The naming process follows a rigorous decision tree:

-

Principal Functional Group: The ester group (-COO-) has priority over the heterocyclic ring. However, when the carbonyl carbon is attached directly to the ring, the ring is treated as the Parent Hydride , and the suffix -carboxylate is used (rather than -oate).

-

Parent Hydride: Pyrimidine (1,3-diazine).

-

Numbering (Locants):

-

Nitrogen atoms in the pyrimidine ring are assigned positions 1 and 3.

-

Numbering proceeds to give substituents the lowest possible locants.

-

The ester group is a principal characteristic group but does not dictate position 1 in heterocycles; the heteroatoms do.

-

Nomenclature Derivation for C8H10N2O2

| Component | Rule Applied | Result |

| Alkyl Group (Ester) | Named as a separate word, preceding the parent.[2][3] | Ethyl |

| Parent Ring | Pyrimidine (N at 1, 3). | Pyrimidine |

| Principal Group | Carboxyl group attached to ring C5. | -5-carboxylate |

| Ring Substituent | Methyl group at C2 (between nitrogens). | 2-methyl |

Final Preferred IUPAC Name (PIN): Ethyl 2-methylpyrimidine-5-carboxylate

Visualization: Nomenclature Decision Tree

Figure 1: Logical flow for determining the Preferred IUPAC Name (PIN) for heterocyclic esters.

Synthetic Protocol: Condensation Workflow

To generate Ethyl 2-methylpyrimidine-5-carboxylate reliably, we utilize a condensation reaction between an amidine and a vinamidinium salt or an enaminone equivalent. This method is preferred over the Biginelli reaction for this specific isomer as it avoids the formation of a dihydropyrimidine intermediate, yielding the aromatic system directly.

Reagents

-

Acetamidine hydrochloride (Source of the N-C-N fragment and methyl group).

-

Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (or Ethyl 3,3-dimethoxy-2-formylpropionate equivalent).

-

Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH).

-

Solvent: Ethanol (anhydrous).

Step-by-Step Methodology

-

Preparation of Amidine Free Base:

-

Dissolve Acetamidine HCl (10 mmol) in anhydrous ethanol (20 mL).

-

Add NaOEt (10 mmol) under N2 atmosphere at 0°C. Stir for 15 min to liberate the free base.

-

-

Condensation:

-

Add Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (10 mmol) dropwise to the amidine solution.

-

Mechanism Note: The amidine nitrogen attacks the enaminone double bond (Michael-type addition), followed by cyclization and elimination of dimethylamine.

-

-

Reflux:

-

Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Workup:

-

Cool to room temperature.[1] Remove solvent in vacuo.

-

Redissolve residue in EtOAc, wash with water and brine.

-

Dry over MgSO4, filter, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

-

Visualization: Synthetic Pathway

Figure 2: Convergent synthesis of the pyrimidine ester scaffold via amidine condensation.

Analytical Validation (Self-Validating Data)

To ensure the synthesized compound is the correct isomer (C8H10N2O2), the following analytical signatures must be observed. The absence of these signals indicates a failure in regiospecificity (e.g., formation of the 4-methyl isomer).

1H NMR Specification (CDCl3, 400 MHz)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Assignment |

| Py-H4, H6 | 9.10 – 9.20 | Singlet (s) | 2H | Aromatic protons at C4/C6 (Deshielded by N and Ester) |

| Ester -CH2- | 4.35 – 4.45 | Quartet (q) | 2H | Methylene of ethyl group |

| Py-CH3 | 2.75 – 2.80 | Singlet (s) | 3H | Methyl group at C2 |

| Ester -CH3 | 1.35 – 1.45 | Triplet (t) | 3H | Terminal methyl of ethyl group |

Critical QC Check:

-

The pyrimidine protons (H4/H6) appear as a singlet because they are chemically equivalent in the 2-methyl-5-carboxylate substitution pattern.

-

If you observe two doublets in the aromatic region, you have likely synthesized the 4-methyl isomer (where H2 and H6 are non-equivalent).

Mass Spectrometry (ESI-MS)

-

Expected [M+H]+: 167.08 m/z.

-

Fragmentation: Loss of ethyl group (M-29) often observed.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-65 Heterocyclic Esters. Queen Mary University of London / IUPAC. [Link]

-

Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[1] [Link]

-

Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for Ethyl 4-methylpyrimidine-2-carboxylate

[1]

CAS Number: 1196156-62-3 Molecular Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol [1][2]

Executive Summary & Physicochemical Profile

This compound is a critical heterocyclic intermediate used primarily in the synthesis of bioactive pharmaceutical scaffolds (e.g., kinase inhibitors) and agrochemicals.[1] Its solubility behavior is governed by the competition between the polar pyrimidine core/ester functionality and the lipophilic methyl/ethyl groups.[1]

Understanding its solubility landscape is essential for optimizing reaction yields, designing effective purification schemes (crystallization/chromatography), and ensuring stability during storage.[1]

Physicochemical Drivers of Solubility[1]

-

Polarity: Moderate.[1] The pyrimidine ring (with two nitrogen atoms) and the ester group create a significant dipole moment, favoring polar aprotic and protic solvents.[1]

-

Lipophilicity (LogP): Estimated ~0.8 – 1.[1]2. The ethyl and methyl groups provide enough lipophilicity to allow solubility in common organic solvents (DCM, EtOAc) but limit solubility in purely aqueous media without pH adjustment.[1]

-

Hydrogen Bonding:

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with this compound.

Table 1: Predicted Solubility Profile

Note: "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 10 mg/mL.[1] Values are predictive based on structural analogs and functional group analysis.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Preferred for stock solutions and nucleophilic substitution reactions.[1] Caution: High boiling points make removal difficult.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction and transfer.[1] Standard solvent for NMR analysis. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Primary solvent for extraction and silica gel chromatography.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for reactions; potential transesterification risk in Methanol if catalyzed.[1] |

| Ethers | THF, 2-MeTHF, Dioxane | High | Excellent reaction solvents; compatible with reduction steps.[1] |

| Nitriles | Acetonitrile (MeCN) | High | Ideal for HPLC sample preparation and polar synthesis steps.[1] |

| Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low | Antisolvent. Use to induce precipitation or crystallization.[1] |

| Aqueous | Water, PBS | Low/Moderate | pH-dependent.[1][2] Solubility increases significantly at low pH (protonation of pyrimidine N).[1] Unstable in basic pH (hydrolysis).[1] |

Application-Specific Solvent Selection

Selecting the right solvent is not just about dissolving the compound; it is about the downstream impact on stability and isolation.[1]

A. Synthesis & Reaction Optimization

-

Nucleophilic Substitution: Use DMF or DMSO .[1][2] The high dielectric constant stabilizes transition states.[1]

-

Reduction/Hydrogenation: Use Ethanol or Methanol .[1][2] Ensure the solvent is anhydrous if the reducing agent (e.g., borohydrides) is moisture-sensitive.[1]

-

Risk Alert (Transesterification): Avoid refluxing in Methanol with strong acids/bases, as the ethyl ester may exchange to a methyl ester.[1] Use Ethanol to match the leaving group.[1]

B. Purification (Crystallization & Chromatography)[1][2]

-

Flash Chromatography: The compound is moderately polar.[1]

-

Crystallization:

C. Analytical (LC-MS / NMR)

Self-Validating Experimental Protocols

Do not rely on literature values alone. Use these protocols to verify solubility for your specific batch and conditions.

Protocol A: Visual Solubility Threshold Test (Rapid)

Objective: Determine approximate solubility range (Low, Moderate, High).

-

Weigh 10 mg of this compound into a clear 1.5 mL HPLC vial.

-

Add 100 µL of the target solvent.[1]

-

Vortex for 30 seconds.

-

Calculate solubility:

.

Protocol B: Gravimetric Saturation Method (Precise)

Objective: Determine exact saturation point (e.g., for crystallization design).[1]

-

Add excess solid (~100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibrate (stir/shake) at the target temperature (e.g., 25°C) for 4 hours.

-

Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporate the solvent completely (using a nitrogen stream or vacuum concentrator).[1]

-

Weigh the residue.[1]

- .[1]

Decision Logic & Workflows

Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application.

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.

Stability & Handling Risks[1]

Hydrolysis Sensitivity

The ethyl ester at position 2 is susceptible to hydrolysis, particularly in the presence of water and bases (saponification).[1]

-

Mechanism: Nucleophilic attack of hydroxide on the carbonyl carbon.[1]

-

Prevention:

Storage Recommendations

References

Sources

- 1. Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | CID 293750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|1196156-62-3 [benchchem.com]

- 3. Ethyl pyrimidine-4-carboxylate | C7H8N2O2 | CID 13639438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(2-aminoethenyl)pyrimidine-4-carboxylate | C9H11N3O2 | CID 146771474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-methyl-2-oxo-6-phenylhexahydropyrimidine-5-carboxylate | C14H18N2O3 | CID 12139739 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 4-methylpyrimidine-2-carboxylate molecular weight and formula

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 4-methylpyrimidine-2-carboxylate

Executive Summary

This compound (CAS: 1196156-62-3) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.[1][2] Unlike its 4- or 5-carboxylate isomers, the 2-carboxylate motif provides a unique vector for fragment-based drug discovery (FBDD), allowing for the exploration of chemical space around the pyrimidine nitrogen lone pairs.[1]

This guide provides a definitive technical profile of the compound, correcting common database ambiguities (specifically distinguishing it from thiazole-based Febuxostat intermediates) and outlining a scalable, non-cyanide synthetic route.[1]

Physicochemical Characterization

The compound is an ethyl ester derivative of 4-methylpyrimidine-2-carboxylic acid.[1] Its physicochemical profile suggests moderate lipophilicity, making it suitable for cell-permeable lead optimization.[1]

Identity & Constants

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 1196156-62-3 | Note: Distinct from chloro- analogs.[1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | Exact Mass: 166.0742 |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity.[1] |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water.[1] |

| pKa (Predicted) | ~1.5 (Pyrimidine N) | Weakly basic. |